molecular formula C28H27NO4 B12901988 Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate CAS No. 3339-86-4

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

Cat. No.: B12901988
CAS No.: 3339-86-4
M. Wt: 441.5 g/mol
InChI Key: NHOFTFPUBOZDPJ-UHFFFAOYSA-N
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Description

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a dihydropyrrole ring substituted with three phenyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate is then dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, DDQ.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and dihydropyrrole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl pyrrole-2,5-dicarboxylate
  • Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Uniqueness

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate stands out due to its three phenyl groups and the specific positioning of its ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

3339-86-4

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

InChI

InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3

InChI Key

NHOFTFPUBOZDPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC

Origin of Product

United States

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